molecular formula C13H9F4NO3 B12853290 Ethyl 6-fluoro-4-hydroxy-8-(trifluoromethyl)quinoline-3-carboxylate

Ethyl 6-fluoro-4-hydroxy-8-(trifluoromethyl)quinoline-3-carboxylate

Cat. No.: B12853290
M. Wt: 303.21 g/mol
InChI Key: CPJGVCBSLAQIDM-UHFFFAOYSA-N
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Description

Ethyl 6-fluoro-4-hydroxy-8-(trifluoromethyl)quinoline-3-carboxylate is a fluorinated quinoline derivative. This compound is known for its unique chemical structure, which includes a quinoline core substituted with fluorine, hydroxyl, and trifluoromethyl groups. The presence of these substituents imparts distinct chemical and physical properties to the compound, making it valuable in various scientific and industrial applications .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 6-fluoro-4-hydroxy-8-(trifluoromethyl)quinoline-3-carboxylate typically involves the cyclocondensation of 2-trifluoromethylaniline with methyl acetates in the presence of a base . The reaction conditions are carefully controlled to ensure the formation of the desired quinoline derivative.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products .

Chemical Reactions Analysis

Types of Reactions: Ethyl 6-fluoro-4-hydroxy-8-(trifluoromethyl)quinoline-3-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include quinone derivatives, dihydroquinoline derivatives, and substituted quinoline compounds .

Scientific Research Applications

Ethyl 6-fluoro-4-hydroxy-8-(trifluoromethyl)quinoline-3-carboxylate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Ethyl 6-fluoro-4-hydroxy-8-(trifluoromethyl)quinoline-3-carboxylate involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

  • Ethyl 4-hydroxy-7-(trifluoromethyl)quinoline-3-carboxylate
  • Ethyl 4-hydroxy-6-(trifluoromethyl)quinoline-3-carboxylate

Comparison: Ethyl 6-fluoro-4-hydroxy-8-(trifluoromethyl)quinoline-3-carboxylate is unique due to the presence of the fluorine atom at the 6-position and the trifluoromethyl group at the 8-position. These substituents enhance its biological activity and chemical stability compared to other similar compounds . The specific arrangement of these groups also contributes to its distinct mechanism of action and broader spectrum of activity .

Properties

Molecular Formula

C13H9F4NO3

Molecular Weight

303.21 g/mol

IUPAC Name

ethyl 6-fluoro-4-oxo-8-(trifluoromethyl)-1H-quinoline-3-carboxylate

InChI

InChI=1S/C13H9F4NO3/c1-2-21-12(20)8-5-18-10-7(11(8)19)3-6(14)4-9(10)13(15,16)17/h3-5H,2H2,1H3,(H,18,19)

InChI Key

CPJGVCBSLAQIDM-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CNC2=C(C1=O)C=C(C=C2C(F)(F)F)F

Origin of Product

United States

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